![molecular formula C30H24N2O6 B12534233 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine CAS No. 796875-91-7](/img/structure/B12534233.png)
2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a synthetic nucleoside analog that incorporates a pyrene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine typically involves multi-step organic synthesis. The key steps include the introduction of the pyrene moiety and the formation of the uridine derivative. Common reagents used in these reactions include pyrene derivatives, alkynes, and uridine precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrene-quinone derivatives.
Reduction: Formation of pyrene-alcohol derivatives.
Substitution: Formation of substituted pyrene derivatives.
科学研究应用
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Incorporated into DNA or RNA strands for studying nucleic acid interactions and dynamics.
Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific nucleic acid sequences.
Industry: Utilized in the development of biosensors and other analytical devices.
作用机制
The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: A simpler analog without the pyrene moiety.
5-Bromo-2’-deoxyuridine: A halogenated analog used in DNA labeling.
2’-Deoxy-5-ethynyluridine: An analog with an alkyne group used in click chemistry.
Uniqueness
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into nucleic acids. This makes it particularly useful for applications in fluorescence-based assays and nucleic acid research.
属性
CAS 编号 |
796875-91-7 |
|---|---|
分子式 |
C30H24N2O6 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1 |
InChI 键 |
AGNLEMRCAOBASK-JIMJEQGWSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
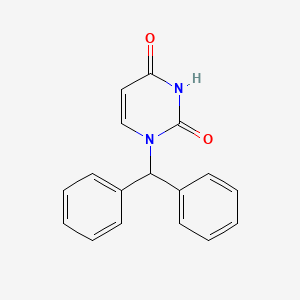
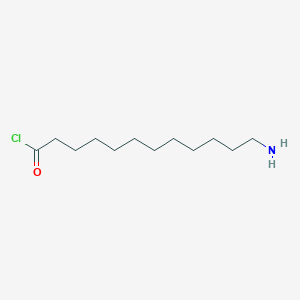
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
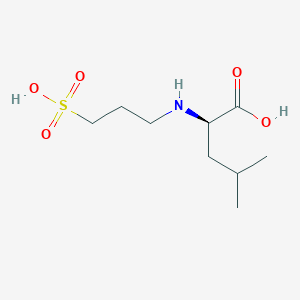
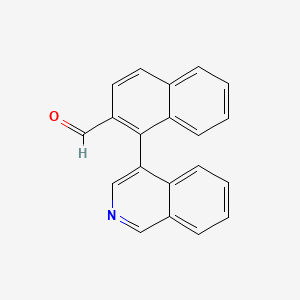

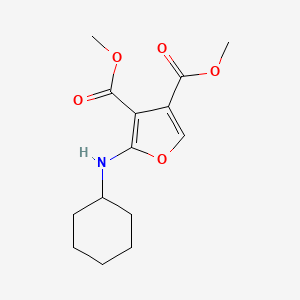
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)
